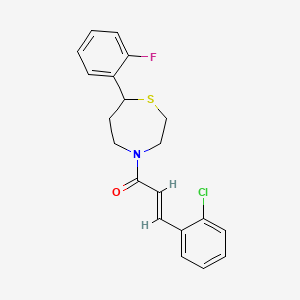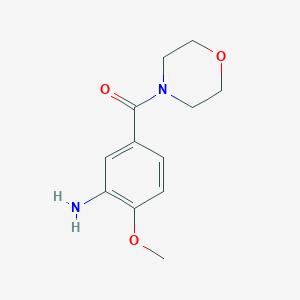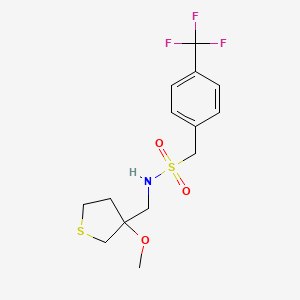![molecular formula C16H17N5O3 B2714187 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887454-47-9](/img/structure/B2714187.png)
2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . This compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Wissenschaftliche Forschungsanwendungen
Potential as Angiogenesis Inhibitors
Research into analogues of 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has shown promise in the field of angiogenesis inhibition, a critical pathway for cancer growth and metastasis. For instance, the synthesis and pharmacological evaluation of new compounds structurally related to this chemical have been reported to potentially inhibit angiogenesis. These compounds, synthesized through various chemical reactions, demonstrated antiangiogenic activity in vitro, suggesting a potential therapeutic application in cancer treatment by inhibiting blood vessel growth towards tumors (Braud, Duflos, Le Baut, Renard, Pfeiffer, & Tucker, 2003).
Synthesis of 4H-Imidazoles
The chemical's structural motifs are utilized in the synthesis of 4H-imidazoles, showcasing its versatility in organic synthesis. Research has detailed reactions of similar compounds with NH-acidic heterocycles, leading to the efficient production of 4H-imidazoles. This process highlights the compound's role in generating valuable heterocyclic compounds, which are key structures in many pharmaceuticals (Mukherjee-Müller, Chaloupka, Heimgartner, Schmid, Link, Bernauer, Schönholzer, & Daly, 1979).
Antiprotozoal Agents Development
Derivatives of 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their antiprotozoal activity. One study describes the synthesis of compounds from related structures, showing strong DNA affinities and promising in vitro and in vivo activities against protozoal infections. This suggests the compound's derivatives could be developed into new treatments for diseases caused by protozoal pathogens (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Photoinduced Direct Oxidative Annulation
Research involving structures akin to 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has led to innovative synthetic methodologies, such as photoinduced direct oxidative annulation. This process enables the creation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, demonstrating the compound's role in advancing green chemistry principles (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Crystal Structure Analysis
Studies on compounds structurally similar to 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione have contributed to our understanding of crystal structures and molecular interactions. For example, the analysis of N-(Imidazol-1-ylmethyl)phthalimide, a compound with related structural features, has provided insights into weak intermolecular interactions and the arrangement of molecules in the solid state, useful for designing materials with specific physical properties (Wang, Jian, & Liu, 2008).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities associated with imidazole and furan derivatives, this compound could have potential applications in various fields, including medicinal chemistry .
Eigenschaften
IUPAC Name |
2-ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-4-19-14(22)12-13(18(3)16(19)23)17-15-20(10(2)8-21(12)15)9-11-6-5-7-24-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFXDHOPPDWCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CO4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615730 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![1-(4-Methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2714106.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)




![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)
